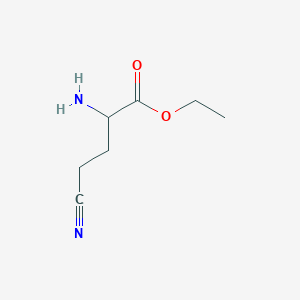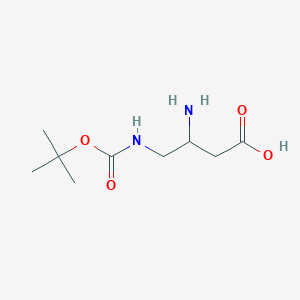
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline is an organic compound that features a cyclopropyl group attached to an aminomethyl group, which is further connected to a dimethylaniline moiety
Preparation Methods
The synthesis of 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: The cyclopropyl group can be functionalized with an aminomethyl group through nucleophilic substitution reactions.
Attachment of the dimethylaniline moiety: This step involves the reaction of the aminomethylcyclopropyl intermediate with N,N-dimethylaniline under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-(Aminomethyl)cyclopropyl)aniline: Lacks the dimethyl groups on the aniline moiety.
N,N-Dimethylaniline: Lacks the cyclopropyl and aminomethyl groups.
Cyclopropylamine: Lacks the aniline moiety.
The uniqueness of this compound lies in its combination of the cyclopropyl, aminomethyl, and dimethylaniline groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[2-(aminomethyl)cyclopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-5-3-9(4-6-11)12-7-10(12)8-13/h3-6,10,12H,7-8,13H2,1-2H3 |
InChI Key |
SYJXUXDOELPYGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)











